A Technical Guide to 2-(2-Ethoxyphenoxy)-5-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 2-(2-Ethoxyphenoxy)-5-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate, 2-(2-Ethoxyphenoxy)-5-fluoroaniline. As a substituted diaryl ether aniline, this molecule represents a valuable scaffold for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. The strategic placement of the ethoxy, phenoxy, and fluoro groups offers a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. This document details the molecule's core physicochemical properties, outlines a robust synthetic protocol via an Ullmann-type condensation, provides validated methodologies for its analytical characterization, and explores its potential as a key building block in modern drug discovery programs. The insights and protocols herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of next-generation therapeutics.
Core Chemical Identity and Physicochemical Properties
2-(2-Ethoxyphenoxy)-5-fluoroaniline is an aromatic organic compound featuring a diaryl ether linkage. Its structure is characterized by a 2-ethoxyphenol moiety ether-linked to the second position of a 5-fluoroaniline ring.
Structure and Identification
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IUPAC Name: 2-(2-Ethoxyphenoxy)-5-fluoroaniline
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Common CAS Numbers: 946774-81-8[1]
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Molecular Formula: C₁₄H₁₄FNO₂
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Chemical Structure:
Physicochemical Data
The empirical data for this specific molecule is not widely published. The following table summarizes its computed properties and highlights key structural features relevant to its application in synthesis.
| Property | Value | Significance in Synthesis & Drug Discovery |
| Molecular Weight | 247.27 g/mol | Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |
| Molecular Formula | C₁₄H₁₄FNO₂ | Defines the elemental composition and is the basis for high-resolution mass spectrometry confirmation. |
| Appearance | Expected to be an off-white to brown solid or oil | Physical state determines appropriate handling, storage, and purification techniques (e.g., recrystallization vs. chromatography). |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | Crucial for selecting appropriate reaction solvents, extraction procedures, and analytical mobile phases. |
| Fluorine Moiety | C-F bond at the 5-position of the aniline ring | The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to biological targets through specific electrostatic interactions.[2][3] |
| Aniline Functional Group | Primary amine (-NH₂) on the aromatic ring | Provides a key reactive handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and participation in coupling reactions.[4] |
| Diaryl Ether Linkage | Ar-O-Ar bond | Confers conformational flexibility while maintaining a degree of rigidity, a desirable feature for scaffolds designed to interact with complex protein binding pockets. |
Synthesis Protocol: Ullmann Condensation
The formation of the diaryl ether bond in 2-(2-Ethoxyphenoxy)-5-fluoroaniline is efficiently achieved via a copper-catalyzed Ullmann condensation.[5][6][7] This classic cross-coupling reaction joins an aryl halide with a phenol in the presence of a base. The proposed route involves the coupling of 2-bromo-4-fluoroaniline with 2-ethoxyphenol, as this leverages commercially available starting materials.
Synthetic Workflow Diagram
The following diagram illustrates the key steps of the proposed synthesis.
Caption: Proposed synthetic workflow for 2-(2-Ethoxyphenoxy)-5-fluoroaniline.
Step-by-Step Experimental Methodology
Causality: This protocol uses a modern, ligand-accelerated Ullmann-type reaction. L-Proline is selected as a cost-effective ligand that improves the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with greater efficiency than traditional Ullmann conditions.[7] DMSO is chosen as the solvent for its high boiling point and its ability to dissolve both the organic substrates and the inorganic base.
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Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluoroaniline (1.0 eq), 2-ethoxyphenol (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
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Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere, preventing oxidation of the catalyst and reagents.
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to achieve a substrate concentration of approximately 0.5 M.
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Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
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Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3x) followed by brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound.[4] The following protocols are standard for the characterization of fluoroaniline derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: A reverse-phase HPLC method is the gold standard for determining the purity of small organic molecules. The gradient elution ensures that compounds with a range of polarities, including starting materials, byproducts, and the final product, are effectively separated and quantified.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Program:
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0-2 min: 10% B
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2-15 min: 10% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
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Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[8]
-
Acceptance Criteria: Purity should be ≥95% for use in subsequent research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Causality: GC-MS provides orthogonal confirmation of identity. The gas chromatography step separates volatile impurities, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern, serving as a molecular fingerprint.
-
Instrumentation: GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[9]
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
Carrier Gas: Helium at 1 mL/min.
-
MS Ionization Mode: EI at 70 eV.[9]
-
Mass Range: m/z 40-500.
-
Expected Result: A primary peak corresponding to the product's retention time with a molecular ion [M]⁺ at m/z = 247.
Spectroscopic Elucidation (NMR & FT-IR)
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¹H NMR: Will confirm the presence of aromatic and aliphatic protons, with characteristic splitting patterns and integrations for the ethoxy group and the substituted aromatic rings.
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¹³C NMR: Will show the correct number of carbon signals, including the distinct C-F and C-N carbons.
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¹⁹F NMR: A crucial experiment that should display a single resonance for the fluorine atom, confirming its presence and purity.
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FT-IR: Will show characteristic peaks for N-H stretching (aniline), C-O-C stretching (ether), and C-F stretching.
Applications in Drug Discovery
2-(2-Ethoxyphenoxy)-5-fluoroaniline is not an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its structure is primed for elaboration into diverse chemical libraries for screening against various biological targets.[2][4]
Role as a Medicinal Chemistry Scaffold
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[3] The C-F bond can increase metabolic stability, improve bioavailability by modulating lipophilicity, and enhance target binding affinity.[2][3] This scaffold is particularly suited for developing:
-
Kinase Inhibitors: The aniline nitrogen can be functionalized to form hinge-binding motifs common in many kinase inhibitors.
-
CNS-Active Agents: The diaryl ether structure is found in compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The overall lipophilicity of the scaffold is suitable for crossing the blood-brain barrier.[10]
-
Antimicrobial/Antiviral Agents: The fluoroaniline core is a common feature in various antimicrobial compounds.
Hypothetical Drug Discovery Workflow
The following diagram illustrates how this scaffold can be used as the starting point for a lead discovery program.
Caption: Drug discovery workflow starting from the core scaffold.
Safety and Handling
As with all aniline derivatives, 2-(2-Ethoxyphenoxy)-5-fluoroaniline should be handled with appropriate precautions.
-
Hazard Class: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]
-
Storage: Store in a cool, dry place away from oxidizing agents.
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